5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Description
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-oxime derivative characterized by a phenyl group at the 1-position, a methyl group at the 3-position, and an allyloxy substituent at the 5-position of the pyrazole ring.
Properties
IUPAC Name |
(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOYEKQKDLLRX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The general reaction scheme is as follows:
Formation of the Aldehyde Intermediate:
Oxime Formation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound is utilized in the synthesis of potential drug candidates due to its ability to form stable oxime bonds. These bonds are crucial in the development of pharmaceuticals, as they can enhance the stability and efficacy of drug molecules.
Biological Activity:
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the allyloxy group may enhance these activities by improving solubility and bioavailability.
Organic Synthesis
Building Block for Complex Molecules:
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Routes:
The synthesis typically involves the reaction of an aldehyde with hydroxylamine under basic conditions. This method can be optimized for higher yields and purity in both laboratory and industrial settings.
Materials Science
Development of New Materials:
In materials science, this compound is explored for its potential in creating new materials with specific properties. This includes applications in polymers and hydrogels that require enhanced mechanical strength or specific thermal properties.
Polymer Chemistry:
The oxime functionality allows for cross-linking in polymer networks, leading to materials with improved durability and resistance to environmental factors.
Safety and Hazards
While the compound shows promise in various applications, safety assessments are crucial. Proper handling procedures should be established to mitigate risks associated with exposure, especially in laboratory settings where chemical reactions take place.
Mechanism of Action
The mechanism of action of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable bonds with carbonyl-containing compounds, making it useful in bioconjugation and drug design. The molecular pathways involved include the formation of oxime bonds with aldehydes and ketones, which can lead to the stabilization of the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole-Oxime Derivatives
Key Observations :
- Substituent Effects : The allyloxy group in the target compound is less electron-withdrawing than halogenated substituents (e.g., bromo, chloro) in analogs . This may reduce electrophilicity at the pyrazole ring but enhance flexibility due to the allyl chain .
- Oxime Modifications : Compounds like 7j and 10b feature extended oxime side chains with dichloroallyloxy or pyridyl groups, which significantly increase molecular weight and complexity compared to the target compound .
Table 2: Bioactivity Comparison
Insights :
- Halogenated analogs (e.g., 10b) exhibit superior insecticidal activity due to enhanced electrophilicity and binding to target enzymes . The allyloxy group’s reduced electronegativity may lower bioactivity unless compensated by optimized side-chain interactions.
Physicochemical Properties
- Crystallography : Pyrazole-oxime derivatives often form hydrogen-bonded dimers (e.g., N-H···O interactions) in crystal lattices. The allyloxy group may introduce steric hindrance, altering packing efficiency compared to planar halogenated analogs .
Computational and Experimental Tools
- Software : Structures of analogs were resolved using SHELX and visualized via Mercury , confirming bond lengths and dihedral angles (e.g., pyrazole-pyridyl dihedral angles ~15–25°) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios in analogs (e.g., 7j: C 45.2%, H 3.2%, N 5.6%) validate synthetic routes , a method applicable to the target compound.
Biological Activity
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
The compound has the molecular formula and a molecular weight of approximately 245.28 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Antitumor Activity
Pyrazole derivatives have shown significant antitumor properties by inhibiting various kinases involved in cancer progression. For instance, studies have reported that certain pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating the ability to reduce nitric oxide (NO) production and other inflammatory mediators . This suggests their utility in treating conditions characterized by excessive inflammation.
3. Antimicrobial Activity
Several studies highlight the antimicrobial properties of pyrazole derivatives against various pathogens. For example, compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one have shown promising results in inhibiting bacterial growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly influence their efficacy. For instance:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl ring can alter the compound's reactivity and interaction with biological targets.
- Chain Length and Branching : Variations in the allyloxy side chain may enhance or diminish activity depending on steric and electronic effects.
Case Studies
Several case studies have explored the biological activity of related pyrazole compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that specific substitutions led to enhanced antitumor activity, suggesting a pathway for developing new anticancer agents .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated their capability to inhibit pro-inflammatory cytokines in cell cultures, providing insights into their mechanism of action .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm oxime formation via the imine proton (δ 8.2–8.5 ppm) and aldehyde carbon (δ 160–165 ppm) .
- FT-IR : Detect C=N stretching (1640–1680 cm⁻¹) and O–H oxime vibrations (3200–3400 cm⁻¹) .
Advanced Structural Analysis
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) critical for stability. For example, dihedral angles between pyrazole and phenyl rings (77.6°–83.3°) influence molecular packing . Refinement parameters (R factor < 0.1) ensure structural accuracy .
How do structural modifications (e.g., allyloxy vs. aryloxy substituents) affect biological activity in pyrazole-oxime derivatives?
Basic SAR Insights
Allyloxy groups enhance lipophilicity, improving membrane permeability in antifungal assays. Substitution with electron-withdrawing groups (e.g., 4-chlorophenoxy) increases activity against Candida albicans (MIC: 8–16 μg/mL) .
Advanced Mechanistic Studies
Molecular docking reveals oxime derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51) via hydrogen bonding with heme cofactors. Substituent steric effects (e.g., 2-chlorophenoxy) disrupt target binding, reducing efficacy .
What computational methods are used to predict the reactivity and stability of this oxime in biological systems?
Q. Advanced Methodological Approach
- DFT Calculations : Predict electrophilic sites (e.g., oxime nitrogen) prone to metabolic oxidation. HOMO-LUMO gaps (4.5–5.2 eV) correlate with stability in hepatic microsome assays .
- MD Simulations : Simulate interactions with serum albumin (binding affinity: −8.2 kcal/mol) to assess pharmacokinetics .
How can contradictory bioactivity data across studies be resolved?
Case Example
Discrepancies in IC₅₀ values for antitumor activity (e.g., 12 μM vs. 45 μM) may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using reference compounds (e.g., doxorubicin) and validate via dose-response curves .
What are the key challenges in scaling up synthesis for in vivo studies?
Q. Advanced Process Chemistry
- Byproduct Control : Allyloxy group isomerization during reflux generates undesired Z-oxime isomers. Use low-temperature recrystallization (−20°C) to isolate the active E-isomer .
- Solvent Selection : Replace DMSO with acetone to reduce toxicity in animal models .
How is regioselectivity achieved in nucleophilic substitution reactions of pyrazole-4-carbaldehydes?
Mechanistic Analysis
Steric hindrance at the pyrazole C-5 position directs nucleophilic attack to the C-4 aldehyde. Substituent electronic effects (e.g., electron-donating methyl groups) stabilize transition states, favoring allyloxy over phenoxy substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
